An In-depth Technical Guide to m-PEG25-acid: Chemical Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to m-PEG25-acid: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy Poly(ethylene glycol) acid with 25 ethylene glycol units (m-PEG25-acid) is a high-purity, monodisperse PEG linker extensively utilized in the pharmaceutical and biotechnology sectors. Its unique properties, including high aqueous solubility, biocompatibility, and a reactive terminal carboxylic acid group, make it an invaluable tool for the modification of proteins, peptides, nanoparticles, and small molecule drugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of m-PEG25-acid, with a focus on its role in advanced drug delivery systems. Detailed experimental protocols for its synthesis, characterization, and conjugation are also presented to aid researchers in its practical application.
Chemical Structure and Properties
m-PEG25-acid is characterized by a methoxy-terminated polyethylene glycol chain of 25 repeating ethylene oxide units, capped with a carboxylic acid functional group. This structure imparts a desirable balance of hydrophilicity and reactivity.
Physicochemical Properties
The key physicochemical properties of m-PEG25-acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₂H₁₀₄O₂₇ | [1][2] |
| Molecular Weight | ~1161.37 g/mol | [1][2] |
| CAS Number | 125220-94-2 | [1] |
| Appearance | White solid | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF | |
| Storage Conditions | -20°C, under inert gas |
Synthesis and Purification of m-PEG-acid
The synthesis of m-PEG-acid with high purity is crucial for its application in pharmaceuticals to avoid cross-linking and other side reactions. A common synthetic route involves the reaction of methoxy polyethylene glycol (mPEG) with a protected haloacetate, followed by deprotection.
Experimental Protocol: Synthesis of m-PEG-acid
This protocol describes a general method for the synthesis of m-PEG-acid, which can be adapted for m-PEG25-acid.
Materials:
-
Methoxy polyethylene glycol (mPEG-OH)
-
Toluene
-
Potassium tert-butoxide
-
tert-Butanol
-
t-butyl bromoacetate
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
Ethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Azeotropic Distillation: Dissolve mPEG-OH in toluene in a round-bottom flask. Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. After complete water removal, evaporate the toluene under reduced pressure.
-
Alkoxide Formation: Cool the dried mPEG-OH to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add a solution of potassium tert-butoxide in tert-butanol and toluene. Stir the mixture for 1 hour at room temperature.
-
Alkylation: Add t-butyl bromoacetate to the reaction mixture and stir at room temperature overnight.
-
Hydrolysis of Excess Reagent: Add a dilute NaOH solution and reflux the mixture for 2 hours to hydrolyze any unreacted t-butyl bromoacetate.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a dilute HCl solution to a pH of ~7. Extract the aqueous layer with methylene chloride (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate by rotary evaporation.
-
Crystallization: Precipitate the crude mPEG-t-butyl acetate by adding the concentrated solution dropwise to cold ethyl ether with vigorous stirring.
-
Deprotection: The resulting mPEG-t-butyl ester is then hydrolyzed to the carboxylic acid using trifluoroacetic acid in methylene chloride.
-
Purification: The final m-PEG-acid product is purified by recrystallization from a suitable solvent system (e.g., methylene chloride/ethyl ether) to achieve high purity (>99%).
Characterization of m-PEG25-acid
Thorough characterization is essential to confirm the identity, purity, and molecular weight of m-PEG25-acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: ¹H NMR Characterization
Objective: To confirm the structure and determine the molecular weight and purity of m-PEG25-acid.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of m-PEG25-acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it provides a distinct, non-shifting hydroxyl proton signal.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
Signal Assignment:
-
Methoxy group (-OCH₃): A singlet around 3.38 ppm.
-
PEG backbone (-CH₂CH₂O-): A large multiplet between 3.50 and 3.80 ppm.
-
Methylene protons adjacent to the acid: A triplet around 3.65 ppm.
-
Hydroxyl proton (-COOH): A broad singlet (position is concentration-dependent in CDCl₃, but a stable triplet around 4.56 ppm in DMSO-d₆).
-
-
Molecular Weight Determination: Calculate the number of repeating ethylene glycol units (n) by comparing the integration of the methoxy protons (normalized to 3) to the integration of the entire PEG backbone.
-
Purity Assessment: The absence of signals corresponding to impurities (e.g., PEG diol) and the correct integration ratios of the terminal groups to the backbone are indicative of high purity.
Experimental Protocol: HPLC Analysis and Purification
Objective: To determine the purity of m-PEG25-acid and to purify it from starting materials and byproducts.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column or a size-exclusion column.
Mobile Phase (Reversed-Phase HPLC):
-
A gradient of acetonitrile and water is commonly used.
-
Eluent A: Water with 0.1% formic acid.
-
Eluent B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Dissolve a small amount of m-PEG25-acid in the initial mobile phase composition.
-
Injection and Separation: Inject the sample onto the column and run a linear gradient from a low to a high concentration of Eluent B.
-
Detection: Monitor the elution profile using a UV detector (if the molecule has a UV chromophore) or an ELSD for universal detection.
-
Purity Determination: The purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks.
-
Purification: For preparative HPLC, the same principle is applied on a larger scale, and fractions corresponding to the pure product are collected.
Applications in Drug Development
The unique properties of m-PEG25-acid make it a versatile tool in drug development, primarily for PEGylation and as a linker in complex drug delivery systems.
PEGylation
PEGylation is the process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug.
Advantages of PEGylation:
-
Increased half-life: The increased hydrodynamic volume of the PEGylated drug reduces renal clearance.
-
Reduced immunogenicity: The PEG chain can shield the protein from the host's immune system.
-
Improved solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs.
-
Enhanced stability: PEGylation can protect the drug from enzymatic degradation.
The terminal carboxylic acid of m-PEG25-acid can be activated (e.g., with EDC/NHS) to react with primary amine groups (e.g., lysine residues) on proteins to form stable amide bonds.
Linker for Targeted Drug Delivery and PROTACs
m-PEG25-acid is widely used as a flexible linker in the design of targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).
Targeted Drug Delivery: In targeted drug delivery, a cytotoxic agent is linked to a targeting moiety (e.g., an antibody or a peptide) that directs the drug to specific cells or tissues. The m-PEG25-acid linker serves to connect the drug and the targeting ligand, often improving the solubility and in vivo performance of the conjugate.
Caption: Signaling pathway for targeted drug delivery.
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, and PEG linkers like m-PEG25-acid are frequently used to connect the target protein binder and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG linker can optimize the formation of the ternary complex and improve the overall properties of the PROTAC.
Caption: Experimental workflow of a PROTAC.
Conclusion
m-PEG25-acid is a well-defined and highly valuable PEG derivative for researchers and professionals in drug development. Its defined structure, high purity, and versatile reactivity allow for the creation of more effective and safer therapeutics through PEGylation and the design of sophisticated drug delivery systems like ADCs and PROTACs. The detailed protocols provided in this guide serve as a starting point for the practical application and further exploration of m-PEG25-acid in novel therapeutic strategies. As the field of targeted therapies continues to evolve, the importance of well-characterized and high-purity linkers like m-PEG25-acid will undoubtedly continue to grow.
